molecular formula C23H40O5 B149147 Pimilprost CAS No. 139403-31-9

Pimilprost

Cat. No. B149147
M. Wt: 396.6 g/mol
InChI Key: SLDLSMFNGFIPNI-RXYUHBJGSA-N
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Description

Pimilprost, also known as SM-10902, and its free acid, SM-10906, are new stable 3-oxa-methano prostaglandin (PG) I1 analogs . SM-10902 is a prodrug of SM-10906 . SM-10906, but not SM-10902, was demonstrated to be an agonist for IP receptors . SM-10906 was shown to exert its anti-platelet and vasodilatory activities through the increase of the cAMP level .


Molecular Structure Analysis

The molecular formula of Pimilprost is C23H40O5 . The exact mass is 396.2876 and the molecular weight is 396.57 .

Scientific Research Applications

Collaborative Research in Multidisciplinary Fields

Pimilprost is a subject of interest in multidisciplinary scientific research. Collaborative studies involving various disciplines are critical in understanding and innovating applications of Pimilprost. Studies highlight the importance of cross-disciplinary collaborations, as seen in research supported by programs like the US National Science Foundation (Cummings & Kiesler, 2005).

Application in Neurological Diseases

Pimilprost's potential application in neurological diseases, such as Parkinson's disease, has been explored. Research using gene-targeting technology to normalize tyrosine hydroxylase activity in the striatum of rats indicates the scope of Pimilprost in treating neurodegenerative diseases (Zhang et al., 2003).

Biomimetic Synthesis and Crystallization

Studies in biomimetic synthesis, particularly in the formation of patterned mineral thin films, have implications for the use of Pimilprost. This research area explores novel crystallization processes and has potential applications in various fields, including materials science and biomedicine (Kim, Douglas, & Gower, 2007).

Advancements in Land Surface Modelling

properties

IUPAC Name

methyl 2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O5/c1-4-5-6-16(2)11-19(24)7-8-20-21-13-17(12-18(21)14-22(20)25)9-10-28-15-23(26)27-3/h7-8,16-22,24-25H,4-6,9-15H2,1-3H3/b8-7+/t16-,17+,18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDLSMFNGFIPNI-RXYUHBJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(C=CC1C2CC(CC2CC1O)CCOCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](C[C@H]2C[C@H]1O)CCOCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103361
Record name Methyl 2-[2-[(2R,3aS,4R,5R,6aS)-octahydro-5-hydroxy-4-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-2-pentalenyl]ethoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimilprost

CAS RN

139403-31-9
Record name Methyl 2-[2-[(2R,3aS,4R,5R,6aS)-octahydro-5-hydroxy-4-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-2-pentalenyl]ethoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139403-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimilprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139403319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-[2-[(2R,3aS,4R,5R,6aS)-octahydro-5-hydroxy-4-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-2-pentalenyl]ethoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMILPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O316O1ZGEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
Y Komuro, T Yamamoto, T Nishimura… - Journal of Investigative …, 1995 - infona.pl
… To confirm the usefulness of transdermal pimilprost application, the effect of pimilprost on … topical pimilprost in some animal models for disease were also investigated.Topical pimilprost …
Number of citations: 0 www.infona.pl
M Hellmann, M Roustit, F Gaillard-Bigot… - European journal of …, 2015 - Elsevier
… In addition, pimilprost ointment improved wound healing. The authors further noticed that numerous capillaries, endothelial cells and fibroblasts were observed at the edge of the …
Number of citations: 22 www.sciencedirect.com
T Yanagi - Drugs of the Future, 1998 - access.portico.org
An open-label, balanced, multiple-dose, three-period study conducted on 24 healthy male volunteers, examining the interactions between 141W94 (1200 mg q12h), rifabutin (300 mg/…
Number of citations: 2 access.portico.org
CR AGONIST - 1999 - Springer
the racemate is generally used. either as base or salt. Therapeutically. it can be used as a BRONCHODILATOR in ANTIASTHMATIC treatment. as a SMOOTH MUSCLE RELAXANT to …
Number of citations: 0 link.springer.com
A Anti - Drugs of the Future, 1999 - access.portico.org
Anthra s valrubicin (ValstarTM) has been launched in the US, its first market, by licensee Medeva. The drug is indicated for intravesical therapy of BCG-refractory carcinoma in situ of the …
Number of citations: 2 access.portico.org
L La Basy, T Hertiani, R Murwanti… - Journal of …, 2024 - Elsevier
Ethnopharmacological relevance Itchy leaves Laportea decumana (Roxb). Wedd is an indigenous plant in Maluku, Indonesia, and is used traditionally to treat complaints such as …
Number of citations: 3 www.sciencedirect.com
W Tian, Y Shi - Chinese Journal of Chemistry, 2015 - Wiley Online Library
… aggregation pheromone of four Tribolium flour beetles, (S)-3-methylheptanoic acid, a synthetic unit used in the syntheses of PGI2 (prostacyclin I2) analogues such as pimilprost and …
Number of citations: 2 onlinelibrary.wiley.com
S Zhang, Y Shi, W Tian - Chinese Journal of Chemistry, 2015 - Wiley Online Library
Starting from chiral methyl molecules 3 and 4, both derived from (R)‐4‐methyl‐δ‐valerolactone, we have accomplished the synthesis of (R) and (S)‐3‐methylheptanoic acids. Our …
Number of citations: 2 onlinelibrary.wiley.com
D Sterle - 2023 - search.proquest.com
Cold damage to reproductive tissues is the greatest threat to the profitability of peach (Prunus persica) growers worldwide. Cold hardiness is the extent to which peach floral buds super-…
Number of citations: 2 search.proquest.com
M MEALY, J Castaner - Drugs of the future, 1996 - Prous Science
Number of citations: 0

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